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Compound of Interest

Compound Name:
Methanesulfonic acid amino 4-

methoxybenzoate

CAS No.: 872851-29-1

Cat. No.: B1390604 Get Quote

Executive Summary
Methoxy-substituted aminobenzoic acids (e.g., 2-amino-4-methoxybenzoic acid, 2-amino-5-

methoxybenzoic acid) are critical pharmacophores in the synthesis of quinazolinones,

anthranilamides, and other bioactive heterocycles. Their structural isomerism presents a

unique analytical challenge; precise spectroscopic differentiation is required to ensure the

integrity of downstream pharmaceutical intermediates.

This guide provides a definitive technical reference for the characterization of these

compounds using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). It includes validated experimental protocols for synthesis and purification,

alongside a mechanistic analysis of fragmentation pathways and signal assignments.

Synthesis & Sample Preparation
High-quality spectroscopic data requires high-purity samples. The following protocol describes

the synthesis of 2-amino-4-methoxybenzoic acid via the catalytic hydrogenation of its nitro-

precursor. This method minimizes side-product formation (e.g., azo compounds) common in

chemical reductions.

Experimental Protocol: Catalytic Hydrogenation
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Objective: Synthesis of 2-amino-4-methoxybenzoic acid from 4-methoxy-2-nitrobenzoic acid.

Reagents:

Substrate: 4-Methoxy-2-nitrobenzoic acid (3.0 g, 16.4 mmol)

Solvent: Methanol (MeOH), anhydrous (80 mL)

Catalyst: 10% Palladium on Carbon (Pd/C) (300 mg, 10 wt% loading)

Atmosphere: Hydrogen gas (

), balloon pressure (~1 atm)

Workflow:

Dissolution: In a 250 mL round-bottom flask, dissolve 3.0 g of 4-methoxy-2-nitrobenzoic acid

in 80 mL of methanol. Ensure complete dissolution; sonicate if necessary.

Catalyst Addition:Caution: Pd/C is pyrophoric. Under a gentle stream of nitrogen, carefully

add 300 mg of 10% Pd/C to the solution.

Hydrogenation: Purge the flask with hydrogen gas three times. Attach a hydrogen-filled

balloon and stir the reaction mixture vigorously at room temperature (25 °C) for 18 hours.

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The starting

material (

) should disappear, replaced by a fluorescent amine spot (

).

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20

mL MeOH.

Isolation: Concentrate the filtrate in vacuo (rotary evaporator, 40 °C) to dryness.

Result: The product is obtained as a colorless to off-white solid (Yield: ~2.5 g, Quant.). Purity

is typically >98% by HPLC, suitable for spectroscopic analysis without further
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recrystallization.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The position of the methoxy substituent significantly alters the spin systems in the aromatic

ring. The following data compares the two most common isomers: 2-amino-4-methoxybenzoic

acid and 2-amino-5-methoxybenzoic acid.

Solvent: DMSO-

(Reference: TMS at 0.00 ppm)

Table 1: Comparative

H NMR Chemical Shifts (

, ppm)

Proton Assignment
2-Amino-4-
Methoxybenzoic
Acid

2-Amino-5-
Methoxybenzoic
Acid

Multiplicity &
Coupling (

)

-OCH 3.70 3.60 Singlet (s)

H-3 6.23 6.44 Doublet (d)

H-4 N/A (Substituted) 6.61 dd (meta/ortho)

H-5 6.09 N/A (Substituted) dd (meta/ortho)

H-6 7.59 7.31 Doublet (d)

-NH ~8.0 - 9.0 (Broad) ~6.0 - 7.0 (Broad) Broad Singlet (br s)*

-COOH ~12.0 - 13.0 ~12.0 - 13.0 Broad Singlet (br s)

*Note: Amine and carboxyl proton shifts are highly concentration- and pH-dependent. In

DMSO-d6, they often appear broad due to exchange.
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Mechanistic Insight:
Shielding Effects: In the 4-methoxy isomer, the methoxy group is para to the H-6 proton but

ortho to H-3 and H-5. The resonance donation of the methoxy oxygen shields H-3 and H-5

significantly (shifting them upfield to ~6.0-6.2 ppm).

Deshielding Effects: The Carboxyl group (electron-withdrawing) deshields the ortho proton

(H-6), pushing it downfield to ~7.6 ppm in the 4-methoxy isomer.

Infrared Spectroscopy (IR)
IR analysis confirms the presence of the primary amine, carboxylic acid, and ether

functionalities.

Table 2: Characteristic IR Absorption Bands (KBr Pellet)

Functional Group
Wavenumber (

)
Description

N-H Stretch 3350 - 3450

Doublet (Asymmetric &

Symmetric stretch of primary

amine).

O-H Stretch 2500 - 3300
Very broad, overlapping C-H

region (Carboxylic acid dimer).

C=O Stretch 1660 - 1690

Carbonyl stretch. Lower than

typical acids (1710) due to

internal H-bonding with the

ortho-amine.

C=C Aromatic 1580 - 1620 Ring skeletal vibrations.

C-O Stretch 1200 - 1260
Aryl alkyl ether (Methoxy

group).

Mass Spectrometry (MS)
Mass spectrometry of ortho-aminobenzoic acids is characterized by the "Ortho Effect," where

the proximity of the amine and carboxyl groups facilitates the elimination of water or methanol,
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a pathway not observed in meta- or para- isomers.

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (

): m/z 167

Fragmentation Pathway Diagram

Molecular Ion (M+)
m/z 167

[M - OH]+
m/z 150

- OH• (17)

[M - H2O]+
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- H2O (18)
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[M - COOH]+
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- COOH• (45)
[M - CH3]+

m/z 152

- CH3• (15)

- CO (28)

Click to download full resolution via product page

Figure 1: Proposed EI-MS fragmentation pathways for 2-amino-4-methoxybenzoic acid. The

loss of water (m/z 149) is diagnostic of the ortho-amino/carboxyl arrangement.

Analytical Workflow: Isomer Differentiation
Distinguishing between the 3-, 4-, 5-, and 6-methoxy isomers requires a systematic analysis of

the aromatic region in the

H NMR spectrum.
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Start: Acquire 1H NMR (DMSO-d6)

Count Aromatic Protons

3 Aromatic Protons
(Trisubstituted Ring)

Analyze Coupling Pattern (Splitting)

Singlet + Doublet + Doublet
(or d + dd + d)

Para-coupling absent
(1,2,4 substitution)

Triplet + Doublet + Doublet

Vicinal coupling only
(1,2,3 substitution)

Isomer: 2-Amino-4-Methoxy
(H-3 s/d, H-5 dd, H-6 d)

H-3 is shielded (~6.2 ppm)

Isomer: 2-Amino-5-Methoxy
(H-3 d, H-4 dd, H-6 d)

H-6 is deshielded (~7.3 ppm)

Isomer: 2-Amino-3-Methoxy
(H-4 d, H-5 t, H-6 d)

Methoxy ortho to Amine

Isomer: 2-Amino-6-Methoxy
(H-3 d, H-4 t, H-5 d)

Methoxy ortho to Carboxyl

Click to download full resolution via product page

Figure 2: Decision tree for differentiating methoxy-aminobenzoic acid isomers based on

H NMR coupling patterns.
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substituted-aminobenzoic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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